molecular formula C9H11N3O4 B6335672 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95% CAS No. 1389313-32-9

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%

Cat. No. B6335672
CAS RN: 1389313-32-9
M. Wt: 225.20 g/mol
InChI Key: XSNNPJZONNYJMU-UHFFFAOYSA-N
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Description

“6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%” is a chemical compound with the molecular formula C9H11N3O4. It is a solid substance and its CAS Number is 1389313-32-9.


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7 (9 (14)15)11-12 (8)5-6/h3-5,13H,1-2H2, (H,14,15) .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes . This process is followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.20 g/mol. It is a solid substance and is stored at room temperature .

Scientific Research Applications

Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for developing kinase inhibitors. These compounds exhibit good selectivity profiles for diverse kinase targets. For instance, they have been investigated as inhibitors of:

Cancer Therapeutics

Pyrazolo[1,5-a]pyrimidines have attracted attention in cancer research. Their small size, efficient synthetic routes, and fluorescence properties make them promising candidates. Notably, these compounds have been used as lipid droplet biomarkers for cancer cells (e.g., HeLa cells) and normal cells (e.g., L929 cells) .

Hepatitis C Virus Inhibitors

Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity against the hepatitis C virus. These compounds represent a potential avenue for antiviral drug development .

Serotonin 5-HT6 Receptor Antagonists

Certain pyrazolo[1,5-a]pyrimidines act as antagonists for serotonin 5-HT6 receptors. These receptors are implicated in cognitive function and memory processes .

PET Tumor Imaging Agents

Researchers have explored pyrazolo[1,5-a]pyrimidines as positron emission tomography (PET) imaging agents for detecting tumors. Their ability to selectively bind to specific receptors or proteins makes them valuable in cancer diagnosis and monitoring .

Inhibition of Amyloid (β)-Peptide Aggregation

Amyloid (β)-peptide aggregation is associated with neurodegenerative diseases like Alzheimer’s. Some pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of this aggregation process .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are considered a privileged scaffold for combinatorial library design and drug discovery . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications in drug design .

properties

IUPAC Name

6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.H2O/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6;/h3-5,13H,1-2H2,(H,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNNPJZONNYJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)CCO.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate

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